molecular formula C28H20N3O2+ B280478 ethyl 2-(3,17-diaza-2-azoniaheptacyclo[16.7.1.15,9.02,16.04,14.022,26.013,27]heptacosa-1(25),2(16),3,5,7,9(27),10,12,14,18,20,22(26),23-tridecaen-17-yl)acetate

ethyl 2-(3,17-diaza-2-azoniaheptacyclo[16.7.1.15,9.02,16.04,14.022,26.013,27]heptacosa-1(25),2(16),3,5,7,9(27),10,12,14,18,20,22(26),23-tridecaen-17-yl)acetate

Katalognummer: B280478
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: URAZUWIWFVRUJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique structure that combines elements of acenaphthene, pyridazine, and perimidine moieties.

Eigenschaften

Molekularformel

C28H20N3O2+

Molekulargewicht

430.5 g/mol

IUPAC-Name

ethyl 2-(3,17-diaza-2-azoniaheptacyclo[16.7.1.15,9.02,16.04,14.022,26.013,27]heptacosa-1(25),2(16),3,5,7,9(27),10,12,14,18,20,22(26),23-tridecaen-17-yl)acetate

InChI

InChI=1S/C28H20N3O2/c1-2-33-25(32)16-30-22-13-5-9-18-10-6-14-23(27(18)22)31-24(30)15-21-19-11-3-7-17-8-4-12-20(26(17)19)28(21)29-31/h3-15H,2,16H2,1H3/q+1

InChI-Schlüssel

URAZUWIWFVRUJA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC3=C2C(=CC=C3)[N+]4=C1C=C5C6=CC=CC7=C6C(=CC=C7)C5=N4

Kanonische SMILES

CCOC(=O)CN1C2=CC=CC3=C2C(=CC=C3)[N+]4=C1C=C5C6=CC=CC7=C6C(=CC=C7)C5=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the acenaphthene core: This can be achieved through the cyclization of naphthalene derivatives.

    Introduction of the pyridazine ring: This step often involves the reaction of hydrazine derivatives with diketones.

    Formation of the perimidine ring: This can be synthesized through the condensation of aromatic amines with aldehydes or ketones.

    Ethoxy-oxoethyl substitution:

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate interaction.

    Receptor modulation: Acting as an agonist or antagonist to specific receptors.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acenaphthene derivatives: Compounds with similar acenaphthene cores.

    Pyridazine derivatives: Compounds containing pyridazine rings.

    Perimidine derivatives: Compounds with perimidine structures.

Uniqueness

15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1’,2’:3,4]pyridazino[1,6-a]perimidin-8-ium is unique due to its combination of three different heterocyclic structures, which may confer unique chemical and biological properties not found in simpler compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.